molecular formula C15H9N3O4 B2521695 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid CAS No. 356084-07-6

2-(4-nitrophenyl)quinazoline-4-carboxylic Acid

Cat. No.: B2521695
CAS No.: 356084-07-6
M. Wt: 295.254
InChI Key: KLBDNQGCXOKWQC-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)quinazoline-4-carboxylic Acid is a compound belonging to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of isobutyrylanilides with urethane and phosphorus pentoxide in xylene to produce quinazoline derivatives . Another method involves the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)quinazoline-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield quinazoline derivatives with reduced nitro groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can enhance the compound’s ability to participate in redox reactions and may also contribute to its antimicrobial and anticancer properties .

Properties

IUPAC Name

2-(4-nitrophenyl)quinazoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-15(20)13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBDNQGCXOKWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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